
Platinum;tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of platinum-tin intermetallic nanoparticles can be achieved through various methods. One common approach involves the use of hexamethyldisilazane (HMDS) in conjunction with tin(II) chloride (SnCl₂). This method allows for the preparation of different stoichiometries of platinum-tin compounds, such as Pt₃Sn, PtSn, PtSn₂, and PtSn₄ .
Industrial Production Methods: In industrial settings, the production of platinum-tin compounds often involves high-temperature reduction processes. These methods typically require precise control of temperature and atmosphere to ensure the desired stoichiometry and phase purity of the resulting intermetallic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, these compounds are known for their activity in catalytic CO oxidation and ethanol oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of platinum-tin compounds include oxygen (O₂) and carbon monoxide (CO) for oxidation reactions. The reaction conditions often involve elevated temperatures and controlled atmospheres to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of platinum-tin compounds depend on the specific reaction conditions. For example, in the catalytic CO oxidation reaction, the primary product is carbon dioxide (CO₂) .
Wissenschaftliche Forschungsanwendungen
Platinum-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including ethanol oxidation and CO oxidation . In biology and medicine, platinum-tin compounds are explored for their potential use in anticancer therapies due to their ability to form stable complexes with biological molecules . Additionally, these compounds find applications in the industry as catalysts for fuel cells and other electrochemical devices .
Wirkmechanismus
The mechanism of action of platinum-tin compounds in catalytic reactions involves the interaction of the platinum and tin atoms with the reactants. For example, in the ethanol oxidation reaction, the presence of platinum-tin bonds on the surface of the nanoparticles enhances the specific activity by lowering the binding energy between carbon monoxide and the platinum-tin surface . This results in improved catalytic performance and stability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Platinum-tin compounds are often compared with other intermetallic compounds, such as platinum-copper (PtCu) and platinum-silver (PtAg). While all these compounds exhibit catalytic properties, platinum-tin compounds are unique in their ability to achieve higher specific current densities and enhanced stability in long-term tests .
List of Similar Compounds:- Platinum-copper (PtCu)
- Platinum-silver (PtAg)
- Platinum-nickel (PtNi)
- Platinum-ruthenium (PtRu)
Eigenschaften
Molekularformel |
PtSn |
|---|---|
Molekulargewicht |
313.79 g/mol |
IUPAC-Name |
platinum;tin |
InChI |
InChI=1S/Pt.Sn |
InChI-Schlüssel |
FHMDYDAXYDRBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


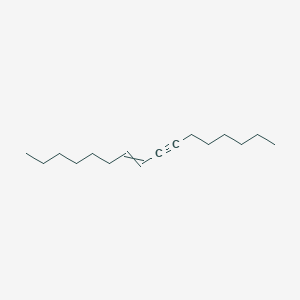
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
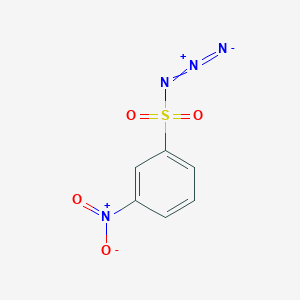

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

silane](/img/structure/B14713525.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

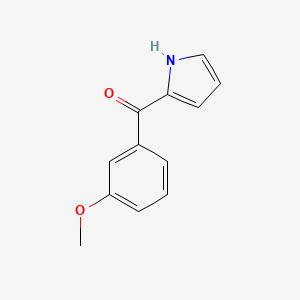
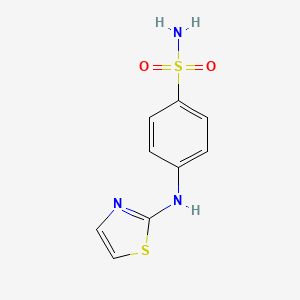
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
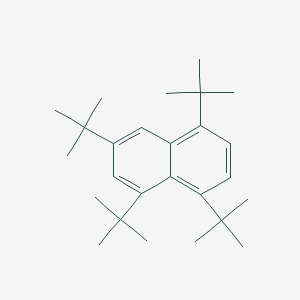
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
